The primary natural sources of (+)-shikimic acid include:
(+)-Shikimic acid is classified as a cyclohexene and a cyclitol, specifically categorized under cyclohexanecarboxylic acids. It is an important metabolite in the shikimate pathway, which is absent in mammals, making it a target for herbicides and antibiotics that affect microbial growth.
There are several methods for synthesizing (+)-shikimic acid:
The microbial production of (+)-shikimic acid often involves:
(+)-Shikimic acid has a molecular formula of and features:
(+)-Shikimic acid participates in several biochemical reactions within the shikimate pathway:
The enzymatic reactions are tightly regulated and involve several key enzymes:
The mechanism of action for (+)-shikimic acid primarily revolves around its role in the shikimate pathway:
The inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase by glyphosate illustrates how disruption of this pathway affects organisms reliant on it for survival .
(+)-Shikimic acid has several applications:
The shikimate pathway converts primary carbon metabolites into aromatic compounds via seven enzymatic steps. It begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway. This pathway is absent in mammals but essential in plants, bacteria, fungi, and apicomplexan parasites [1] [7].
DAHP synthase initiates the shikimate pathway by catalyzing the aldol condensation of PEP and E4P to form DAHP. In Escherichia coli, three isoenzymes (AroG, AroF, AroH) exist, each regulated by feedback inhibition from aromatic amino acids (L-phenylalanine, L-tyrosine, and L-tryptophan, respectively). AroG is inhibited by L-phenylalanine (Ki = 40 µM), making it a critical flux control point [1] [6]. Kinetic studies show DAHP synthase’s catalytic efficiency (kcat/Km) for PEP is 2.5 × 10⁴ M⁻¹s⁻¹, underscoring its role in carbon channeling [8].
Shikimate dehydrogenase (AroE) reduces 3-dehydroshikimate (DHS) to shikimic acid using NADPH as a cofactor. It is feedback-inhibited by shikimic acid (IC₅₀ = 1.2 mM), creating a bottleneck when shikimate accumulates [1] [3]. Chorismate synthase (AroC) catalyzes the anti-1,4-elimination of phosphate from 5-enolpyruvylshikimate-3-phosphate (EPSP) to form chorismate. This reaction requires reduced flavin mononucleotide (FMNH₂) but no net redox change, representing a unique "pericatalytic" mechanism [1] [9].
Table 1: Key Enzymes in the Shikimate Pathway
Enzyme | Reaction Catalyzed | Cofactor/Regulator | Catalytic Efficiency (kcat/Km) |
---|---|---|---|
DAHP Synthase (AroG) | PEP + E4P → DAHP | Inhibited by L-Phe (Ki=40 µM) | 2.5 × 10⁴ M⁻¹s⁻¹ (PEP) |
Shikimate Dehydrogenase | DHS + NADPH → Shikimate + NADP⁺ | Inhibited by shikimate | 1.8 × 10³ M⁻¹s⁻¹ (DHS) |
Chorismate Synthase | EPSP → Chorismate + Phosphate | Requires FMNH₂ | 9.6 × 10² M⁻¹s⁻¹ (EPSP) |
AroG (Phe-sensitive), AroF (Tyr-sensitive), and AroH (Trp-sensitive) encode DAHP synthase isoenzymes whose transcription is repressed by their cognate amino acids. Additionally, shikimate kinase (AroL) is allosterically inhibited by shikimic acid, while downstream enzymes like anthranilate synthase (TrpE) are feedback-controlled by tryptophan. Metabolic engineering exploits these mechanisms; for example, expressing AroG with a mutation (AroGfbr) desensitizes it to Phe, increasing shikimate yields to 71 g/L in E. coli [6] [8].
The shikimate pathway is highly conserved in bacteria (e.g., E. coli), archaea, and apicomplexan parasites (e.g., Plasmodium falciparum). Archaea utilize an alternative entry via 2-amino-3,7-dideoxy-D-threo-hept-6-ulosonate synthase, converging at 3-dehydroquinate. Mycobacterium tuberculosis’s shikimate kinase is a drug target due to its structural divergence from plant isoforms. Glyphosate, a broad-spectrum herbicide, inhibits EPSP synthase across plants and microbes but is innocuous to mammals due to their pathway absence [2] [7] [9].
Table 2: Evolutionary Conservation of Shikimate Pathway Enzymes
Organism Type | DAHP Synthase | EPSP Synthase | Pathway Outputs |
---|---|---|---|
Bacteria (E. coli) | AroG, AroF, AroH | Sensitive to glyphosate | Aromatic amino acids, folates |
Archaea | L-Asp-4-semialdehyde pathway | Functional homolog | Quinones, amino acids |
Apicomplexa (Plasmodium) | Single gene | Glyphosate-sensitive | Folate, ubiquinone |
Chorismate-derived 3-dehydroshikimate (DHS) branches toward gallic acid via two routes: (1) enzymatic dehydration by aroZ-encoded DHS dehydratase to protocatechuic acid, followed by hydroxylation; or (2) non-enzymatic aromatization to gallic acid under oxidative conditions. In E. coli, heterologous expression of pobA (encoding p-hydroxybenzoate hydroxylase) enables gallic acid synthesis at titers of 25 g/L. Gallic acid is a precursor for tannins, which defend plants against herbivores [1] [5] [6].
Chorismate mutase converts chorismate to prephenate, the nexus for phenylalanine and tyrosine synthesis. Prephenate dehydratase (PheA) generates phenylpyruvate, transaminated to phenylalanine, while prephenate dehydrogenase (TyrA) yields p-hydroxyphenylpyruvate for tyrosine production. Tryptophan arises from chorismate via anthranilate synthase (TrpE). These amino acids feed into secondary metabolites: phenylalanine fuels phenylpropanoids (e.g., lignin, flavonoids), and tryptophan scaffolds indole alkaloids (e.g., vinblastine) [5] [9].
Table 3: Key Branching Pathways from Chorismate
Chorismate Derivative | Key Enzyme(s) | End Product(s) | Biological Role |
---|---|---|---|
Phenylalanine | Chorismate mutase, PheA | Lignin, flavonoids | Plant structural integrity |
Tyrosine | Chorismate mutase, TyrA | Quinones, alkaloids | Redox cofactors, defense |
Tryptophan | Anthranilate synthase (TrpE) | Auxins, vinblastine | Plant growth regulators, drugs |
p-Aminobenzoate | PabA/PabB | Folates | C1 metabolism, DNA synthesis |
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